3,3'-[1,2-Phenylenebis(oxy)]dipropanoic acid
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Overview
Description
3,3’-[1,2-Phenylenebis(oxy)]dipropanoic acid is an organic compound with the molecular formula C12H14O6. It is characterized by the presence of two propanoic acid groups connected through a 1,2-phenylenebis(oxy) linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]dipropanoic acid typically involves the reaction of 1,2-dihydroxybenzene with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,2-dihydroxybenzene attack the bromine atoms of 3-bromopropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 3,3’-[1,2-Phenylenebis(oxy)]dipropanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,2-Phenylenebis(oxy)]dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
3,3’-[1,2-Phenylenebis(oxy)]dipropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]dipropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid: Similar structure but with the oxy linkages at the 1,3-positions of the phenyl ring.
3,3’-[1,4-Phenylenebis(oxy)]dipropanoic acid: Similar structure but with the oxy linkages at the 1,4-positions of the phenyl ring.
Uniqueness
3,3’-[1,2-Phenylenebis(oxy)]dipropanoic acid is unique due to the specific positioning of the oxy linkages at the 1,2-positions of the phenyl ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its 1,3- and 1,4-analogues.
Properties
CAS No. |
61479-40-1 |
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Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-[2-(2-carboxyethoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C12H14O6/c13-11(14)5-7-17-9-3-1-2-4-10(9)18-8-6-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) |
InChI Key |
WAEJYJJJCUORGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)OCCC(=O)O |
Origin of Product |
United States |
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